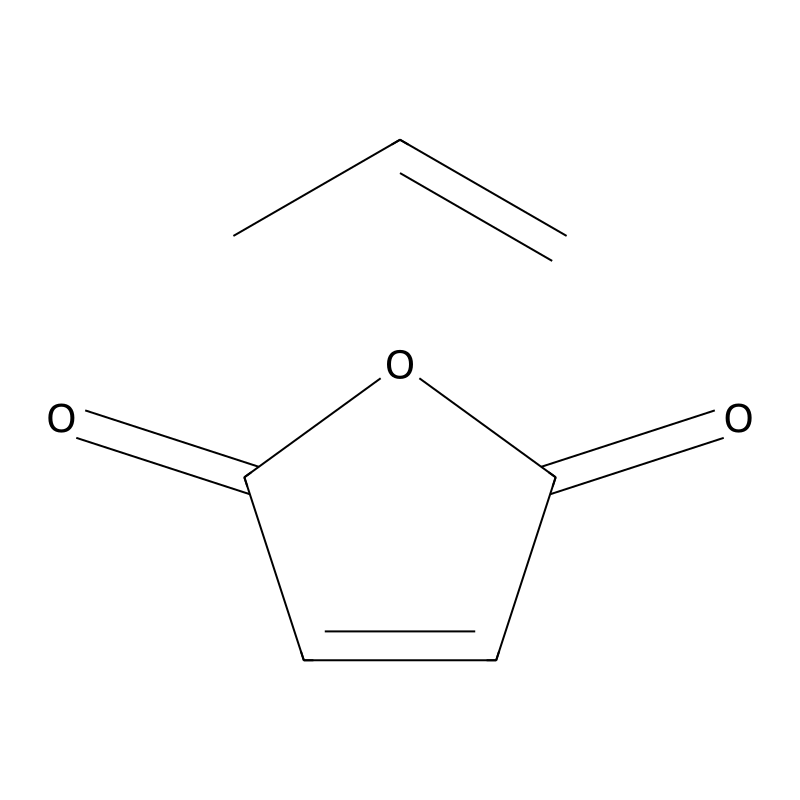

Furan-2,5-dione;prop-1-ene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Furan-2,5-dione, also known as maleic anhydride, is a cyclic compound characterized by a five-membered aromatic ring containing one oxygen atom and four carbon atoms. It exists in a diene form and is notable for its reactivity due to the presence of two carbonyl groups at positions 2 and 5. The compound is often used as a building block in organic synthesis and has applications in various chemical industries. When combined with prop-1-ene, it forms a compound that exhibits unique chemical properties due to the interaction between the furan-2,5-dione structure and the alkene functionality.

- Diels-Alder Reactions: It can act as a dienophile in Diels-Alder reactions, forming adducts with various dienes.

- Nucleophilic Additions: The carbonyl groups are susceptible to nucleophilic attack, leading to the formation of various derivatives.

- Polymerization: Furan-2,5-dione can polymerize under certain conditions, resulting in polyfunctional materials used in coatings and adhesives.

The reactivity of furan-2,5-dione makes it an essential compound in synthetic organic chemistry.

Furan derivatives, including furan-2,5-dione, exhibit significant biological activities:

- Anti-inflammatory Properties: Compounds derived from furan-2,5-dione have shown inhibition of prostaglandin E2 production in macrophage cells, indicating potential anti-inflammatory effects .

- Antimicrobial Activity: Various furan derivatives demonstrate antibacterial properties against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential: Some studies suggest that modifications of furan derivatives can enhance their cytotoxicity against cancer cell lines .

These biological activities highlight the potential of furan-2,5-dione as a scaffold for developing therapeutic agents.

Furan-2,5-dione can be synthesized through several methods:

- Oxidative Dehydrogenation: Furan can be oxidized using various oxidizing agents to yield furan-2,5-dione.

- Thermal Rearrangement: Heating certain precursors can lead to the formation of furan-2,5-dione through rearrangement reactions.

- Diels-Alder Reactions: Furan can react with maleic anhydride or similar compounds to form adducts that can be further processed into furan-2,5-dione.

These synthesis routes provide flexibility in producing furan-2,5-dione for various applications.

Furan-2,5-dione has numerous applications across different fields:

- Chemical Industry: It is used as a precursor for the synthesis of resins and plastics.

- Pharmaceuticals: The compound serves as a building block for various drugs due to its biological activity.

- Agriculture: Furan derivatives are explored for their potential use as pesticides and herbicides.

Its versatility makes it valuable in both research and industrial settings.

Studies on the interactions of furan-2,5-dione with other compounds reveal insights into its reactivity:

- Kinetic Studies: Research has shown how furan-2,5-dione interacts with halogens and other reactive species under atmospheric conditions .

- Biological Interactions: Investigations into its interactions with biological macromolecules have highlighted its potential as an anti-inflammatory agent and its effects on cellular pathways .

These studies enhance our understanding of how furan-2,5-dione functions within biological systems and its environmental behavior.

Furan-2,5-dione shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Similarities | Unique Features |

|---|---|---|

| Maleic Anhydride | Contains two carbonyl groups | Used widely in polymer chemistry |

| Furan | Five-membered ring with one oxygen atom | Less reactive than furan-2,5-dione |

| 1H-Pyrrole-2,5-Dione | Similar cyclic structure | Exhibits distinct biological activities |

| Furan-3-carboxylic Acid | Related by the furan ring | Carboxylic acid functionality enhances solubility |

Furan-2,5-dione is unique due to its dual reactivity from the carbonyl groups and its ability to participate in diverse

Furan-2,5-dione;prop-1-ene is a copolymer formed by the radical polymerization of maleic anhydride (furan-2,5-dione) and propene (prop-1-ene). Its systematic IUPAC name derives from the parent compounds:

- Maleic anhydride: 2,5-dihydrofuran-2,5-dione (C₄H₂O₃)

- Propene: prop-1-ene (C₃H₆)

The copolymer exhibits alternating monomer units, resulting in a molecular formula of C₇H₈O₃ (calculated molecular weight: 140.14 g/mol). Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Numbers | 25722-45-6, 68609-36-9, 29496-44-4 |

| PubChem CID | 168413 |

| InChI | InChI=1S/C4H2O3.C3H6/c5-3-1-2-4(6)7-3;1-3-2/h1-2H;3H,1H2,2H3 |

| SMILES | CC=C.C1=CC(=O)OC1=O |

The compound is also recognized by trade names such as polypropylene-graft-maleic anhydride and maleic anhydride-propylene copolymer.

Crystallographic and Conformational Studies

While direct crystallographic data for the copolymer is limited, insights can be inferred from its parent monomers. Maleic anhydride’s crystal structure, determined via X-ray diffraction, reveals a planar conformation with a cis arrangement of the double bond (Fig. 1). Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Unit Cell | a = 4.50 Å, b = 7.60 Å, c = 5.60 Å |

The copolymer’s conformation is influenced by the alternating electron-deficient maleic anhydride and electron-rich propene units. This alternation creates a zigzag backbone with potential for hydrogen bonding between adjacent maleic anhydride groups.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of maleic anhydride (in CDCl₃) shows a singlet at 7.048 ppm corresponding to the deshielded vinyl protons. In the copolymer:

- Maleic anhydride units: Peaks around 6.8–7.1 ppm (olefinic protons).

- Propene units: Broad peaks between 1.0–2.0 ppm (methyl and methylene groups).

Infrared (IR) Spectroscopy

Key absorption bands include:

- 1860 cm⁻¹ and 1780 cm⁻¹: C=O stretching (maleic anhydride).

- 1640 cm⁻¹: C=C stretching (propene units).

- 1380 cm⁻¹: C-O-C stretching (anhydride ring).

Mass Spectrometry (MS)

The molecular ion peak at m/z 140 (C₇H₈O₃⁺) confirms the copolymer’s molecular weight. Fragmentation patterns reveal:

- m/z 98: Maleic anhydride (C₄H₂O₃⁺).

- m/z 42: Propene (C₃H₆⁺).

Melt grafting represents a pivotal methodology for incorporating furan-2,5-dione functionality onto polypropylene backbones through radical-mediated processes [4] [5]. This technique operates under controlled thermal conditions where polypropylene and maleic anhydride undergo reactive processing in the absence of solvents, making it an economically viable and environmentally friendly approach [3] [6].

The fundamental mechanism involves the thermal decomposition of peroxide initiators to generate free radicals that abstract hydrogen atoms from the tertiary carbon positions of polypropylene chains [5] [6]. These polymer radicals subsequently react with maleic anhydride molecules to form stable grafted structures [4]. Research demonstrates that the combination of high reactivity of aromatic methyl moieties, favorable mixing conditions between reactive sites and chemical reagents in swollen amorphous phases, and low reaction temperatures results in selective grafting without significant side reactions such as chain degradation and maleic anhydride oligomerization [3].

Temperature control emerges as a critical parameter in melt grafting processes, with optimal conditions typically ranging from 180 to 250 degrees Celsius [4] [7] [6]. Studies indicate that temperatures below this range result in insufficient initiator decomposition and poor grafting efficiency, while excessive temperatures promote unwanted degradation reactions [6]. The reaction time significantly influences the grafting degree, with typical processing durations spanning 5 to 15 minutes under continuous mixing conditions [4] [8] [9].

Initiator selection and concentration profoundly impact the grafting outcome [4] [7] [8]. Dicumyl peroxide and benzoyl peroxide represent the most commonly employed initiating systems, with concentrations ranging from 0.1 to 0.6 parts per hundred resin [4] [8] [9]. Higher initiator concentrations generally increase the grafting degree but may lead to excessive chain scission and molecular weight reduction [5] [10]. The maleic anhydride content typically varies from 1 to 5 parts per hundred resin, with higher concentrations promoting increased grafting degrees up to 31.2 percent under optimized conditions [8] [10] [9].

| Parameter | Typical Values | Reference Source |

|---|---|---|

| Temperature Range (°C) | 180-250 | [4] [7] [6] |

| Reaction Time (min) | 5-15 | [4] [8] [9] |

| Initiator Type | Dicumyl Peroxide, Benzoyl Peroxide | [4] [7] [8] |

| Initiator Concentration (phr) | 0.1-0.6 | [4] [8] [9] |

| Maleic Anhydride Content (phr) | 1-5 | [4] [8] [9] |

| Rotor Speed (rpm) | 50-60 | [8] [6] |

| Maximum Grafting Degree (%) | 1.89-31.2 | [11] [10] |

| Optimal Temperature (°C) | 200-220 | [4] [6] |

| Side Reactions | Chain degradation, maleic anhydride oligomerization | [3] [5] [6] |

Processing equipment configuration plays a vital role in achieving uniform grafting [8] [12]. Twin-screw extruders and internal mixers provide the necessary mixing intensity and temperature control required for efficient grafting reactions [4] [12]. The screw design and barrel configuration must accommodate the specific rheological properties of the polymer-monomer mixture while maintaining adequate residence time for complete reaction [12] [6].

Recent advances in melt grafting include the development of microwave-assisted solid-phase grafting techniques that operate at temperatures higher than the polymer melting point [13]. This innovative approach utilizes selective microwave heating of maleic anhydride dispersed in polypropylene micropores, generating localized high temperatures that promote radical formation without traditional initiators [13]. The resulting grafted polymers exhibit excellent mechanical properties due to the absence of high-temperature degradation typically associated with conventional melt processing [13].

Radical Copolymerization with α-Olefins

Radical copolymerization of furan-2,5-dione with α-olefins represents a sophisticated synthetic strategy for producing alternating copolymers with controlled molecular architectures [14] [15] [16]. This methodology exploits the fundamental reactivity differences between electron-acceptor maleic anhydride and electron-donor α-olefin comonomers to achieve preferential alternating incorporation patterns [14] [16].

The theoretical foundation for alternating copolymerization lies in the concept of charge-transfer complex formation between maleic anhydride and α-olefins [14] [16]. Density functional theory calculations reveal that the activation energies for alternating copolymerization are significantly lower than those for homopolymerization of either monomer, explaining the observed preference for alternating sequences [14] [16]. For ethylene-maleic anhydride systems, the activation energy for alternating incorporation ranges from 12.3 to 15.7 kilocalories per mole, while homopolymerization barriers exceed 17 kilocalories per mole [14] [15] [16].

Lewis acid promotion has emerged as a powerful tool for enhancing radical copolymerization efficiency [15]. Tris(pentafluorophenyl)borane demonstrates exceptional capability in promoting radical copolymerization of various α-olefins with maleic anhydride under mild conditions [15]. The Lewis acid activates maleic anhydride by reducing the energy barrier for initial radical generation and stabilizes both ethylene-terminated and maleic anhydride-terminated radical intermediates throughout the polymerization process [15]. This stabilization results from the moderate Lewis acidity and appropriate steric characteristics of the borane, enabling reversible chelation to and dissociation from the carboxyl groups of maleic anhydride [15].

Mechanistic investigations reveal distinct propagation pathways depending on the α-olefin structure [14] [16]. Primary α-olefins such as ethylene, propylene, and higher linear olefins exhibit strong preferences for alternating copolymerization due to favorable electronic interactions [14] [16]. The calculated activation energies increase systematically with olefin chain length, ranging from 12.3 kilocalories per mole for ethylene to 18.3 kilocalories per mole for 1-hexadecene [14] [16] [17]. Branched olefins like isobutylene maintain alternating tendencies but show slightly different kinetic profiles due to steric effects [14] [16].

| Olefin Type | Activation Energy (kcal/mol) | Copolymerization Mode | Molecular Weight Range (kg/mol) | Reference Source |

|---|---|---|---|---|

| Ethylene | 12.3-15.7 | Alternating preferred | 32-350 | [14] [15] [16] |

| Propylene | 13.8-16.2 | Alternating preferred | 140-520 | [14] [15] [16] |

| 1-Butene | 14.1-16.8 | Alternating preferred | 180-450 | [14] [16] |

| 1-Octene | 14.5-17.2 | Alternating preferred | 200-480 | [15] [17] |

| 1-Decene | 15.2-17.8 | Alternating preferred | 220-510 | [11] [16] |

| 1-Hexadecene | 15.8-18.3 | Alternating preferred | 250-560 | [17] |

| Isobutylene | 14.5-16.9 | Alternating preferred | 160-420 | [14] [16] |

The molecular weight control in radical copolymerization systems depends on the balance between propagation and termination rates [15] [18]. Higher α-olefins generally produce polymers with increased molecular weights due to reduced chain transfer frequencies [17]. Copolymers synthesized with 1-octene, 1-dodecene, 1-hexadecene, and 1-eicosene exhibit molecular weights ranging from 300 to 1700 kilograms per mole, with narrow polydispersity indices below 1.6 [17].

Comonomer incorporation rates follow nearly linear relationships with feed compositions for most α-olefin systems [17]. This behavior contrasts sharply with metallocene-catalyzed polymerizations, where increased comonomer content typically reduces both catalytic activity and molecular weights [17]. The unique characteristics of radical copolymerization enable consistent incorporation rates regardless of α-olefin chain length, making this approach particularly attractive for producing copolymers with predictable compositions [17].

Temperature effects on radical copolymerization kinetics reveal optimal operating windows for different olefin systems [19] [15]. Lower temperatures favor alternating incorporation by minimizing undesirable side reactions such as chain transfer and premature termination [19]. However, insufficient temperatures may result in poor initiation efficiency and reduced overall conversion rates [19] [15].

Ring-Opening Polymerization Strategies

Ring-opening polymerization of furan-2,5-dione represents an alternative synthetic pathway that exploits the inherent ring strain and electrophilic character of the anhydride functionality [20] [21] [22]. This methodology enables the preparation of polyesters with controlled molecular weights and architectures through coordination-insertion or anionic mechanisms [21] [22] [23].

Chromium-based salen complexes have demonstrated exceptional efficacy as catalysts for the ring-opening copolymerization of maleic anhydride with epoxides [20] [21] [22]. These systems operate through a chain-growth mechanism where the metal center coordinates both the anhydride and epoxide substrates, facilitating selective ring-opening reactions [21]. The resulting copolymers exhibit alternating or statistical sequences depending on the reaction conditions and catalyst structure [21] [22].

The catalytic cycle begins with the coordination of maleic anhydride to the chromium center, followed by nucleophilic attack by an alkoxide initiator to form a carboxylate intermediate [20] [21]. Subsequent epoxide coordination and ring-opening regenerate the active alkoxide species, enabling continued chain growth [21]. Reaction temperatures typically range from 80 to 120 degrees Celsius, with catalyst loadings between 0.5 and 2.0 mole percent providing optimal activity and control [20] [21] [22].

Zirconium-based catalysts offer complementary reactivity profiles for anhydride ring-opening polymerization [23]. These systems demonstrate particular effectiveness in copolymerizing maleic anhydride with larger epoxide substrates, producing polyesters with enhanced thermal properties [23]. The zirconium complexes operate at slightly elevated temperatures of 100 to 140 degrees Celsius and require catalyst loadings between 1.0 and 3.0 mole percent for efficient polymerization [23].

Organocatalytic approaches utilizing phosphazene bases provide metal-free alternatives for ring-opening polymerization [24] [25]. These systems promote anionic ring-opening copolymerization of nitrogen-sulfonyl aziridines with cyclic anhydrides, including maleic anhydride derivatives [24] [25]. The phosphazene catalysts exhibit first-order dependence on both aziridine and catalyst concentrations, with zero-order dependence on anhydride concentration [24] [25]. This kinetic profile indicates that anhydride ring-opening occurs rapidly following aziridine activation [24] [25].

| Catalyst Type | Reaction Temperature (°C) | Catalyst Loading (mol%) | Polymerization Control | Target Polymer | Reference Source |

|---|---|---|---|---|---|

| Chromium(III) Salen Complex | 80-120 | 0.5-2.0 | Chain-growth | Poly(propylene fumarate) | [20] [21] [22] |

| Zirconium(IV) Complex | 100-140 | 1.0-3.0 | Chain-growth | Polyester copolymers | [23] |

| Titanium-Based Complex | 60-100 | 0.2-1.5 | Coordination-insertion | Cyclic ester polymers | [26] |

| Phosphazene Organocatalyst | 25-80 | 1.0-5.0 | Anionic alternating | Poly(ester amide)s | [24] [25] |

| Thiourea/Amine System | 40-100 | 2.0-10.0 | Hydrogen-bonding activation | Lactone polymers | [27] |

| Aluminum Alkyl Complex | 80-130 | 0.5-2.5 | Coordination-insertion | Polyester copolymers | [26] |

Thiourea and urea-based organocatalysts provide additional opportunities for controlled ring-opening polymerization [27]. These systems operate through hydrogen-bonding activation mechanisms where the thiourea or urea component activates the electrophilic anhydride while the amine cocatalyst activates the nucleophilic initiator [27]. The activity of these catalyst pairs depends critically on the matching of acidities between the thiourea component and the protonated base cocatalyst [27].

Mechanistic studies reveal that thiourea-amine systems can operate through two distinct pathways depending on the relative basicity of the amine component [27]. Strong bases capable of deprotonating the thiourea generate anionic catalysts with high activity, while weaker bases promote catalysis through neutral thiourea species [27]. The optimal activity occurs when the acidity of the thiourea closely matches that of the protonated base, providing guidelines for rational catalyst design [27].

Aluminum-based complexes bearing salicylaldiminato ligands represent another class of effective ring-opening polymerization catalysts [26]. These systems demonstrate versatility in polymerizing various cyclic esters and anhydrides through coordination-insertion mechanisms [26]. The aluminum complexes operate at moderate temperatures between 80 and 130 degrees Celsius with catalyst loadings from 0.5 to 2.5 mole percent [26].

The ring-opening polymerization of maleic anhydride with epoxides produces polyesters with unique thermal and mechanical properties [21] [22]. Quantitative isomerization of the initially formed cis-maleate linkages to trans-fumarate sequences enhances the thermal stability and crystallinity of the resulting polymers [20] [21]. This isomerization can be achieved through thermal treatment or chemical modification post-polymerization [21] [22].

Chain transfer agents enable molecular weight control in ring-opening polymerization systems [20] [21]. The addition of alcohols or other protic compounds provides controlled chain termination, yielding polymers with narrow molecular weight distributions and predictable end-group functionality [20] [21]. This approach facilitates the synthesis of telechelic polymers suitable for further functionalization or network formation [21] [22].

The compound Furan-2,5-dione;prop-1-ene represents a binary chemical system consisting of maleic anhydride (furan-2,5-dione) and propylene (prop-1-ene) components. This copolymer system demonstrates complex physicochemical behavior and reactivity patterns that are fundamentally influenced by the structural characteristics of both constituent monomers [1] [2] [3].

Table 1: Fundamental Physicochemical Properties of Furan-2,5-dione;prop-1-ene

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₈O₃ | [1] [2] [3] |

| Molecular Weight (g/mol) | 140.14 | [1] [2] [3] |

| CAS Number | 25722-45-6, 68609-36-9 | [1] [4] [2] |

| Density (g/cm³) | 0.87-0.94 | [5] [6] [7] |

| Melting Point (°C) | 156-165 | [8] [7] |

| Boiling Point (°C) | 202 | [4] |

| Flash Point (°C) | 103.3 | [4] |

| Vapour Pressure (mmHg at 25°C) | 0.299 | [4] |

| LogP | 1.62 | [1] |

| Polar Surface Area | 43.37 | [1] |

| Surface Tension (mN/m at 25°C) | 28.6 | [9] |

| Decomposition Temperature (°C) | 260 | [9] |

| Auto-ignition Temperature (°C) | 310-313 | [9] |

| Viscosity (cPs at 190°C) | 350-425 | [6] [7] |

| Exact Mass | 168.079 | [3] [10] |

Hydrolytic Stability and Water Interaction Mechanisms

The hydrolytic stability of Furan-2,5-dione;prop-1-ene is fundamentally governed by the reactive anhydride functionality present in the maleic anhydride component. The compound demonstrates rapid hydrolysis characteristics when exposed to aqueous environments, with the reaction proceeding through a nucleophilic substitution mechanism [11] [12] [13]. The hydrolysis process involves the cleavage of the anhydride ring structure, leading to the formation of maleic acid as the primary reaction product [11] [12] [13] [14].

Table 2: Hydrolytic Stability Parameters and Water Interaction Data

| Parameter | Value/Description | Reference |

|---|---|---|

| Hydrolysis Rate Constant | Rapid hydrolysis occurs | [11] [12] [13] [15] |

| Half-life in Water | Short (minutes to hours) | [15] |

| pH Dependence | Accelerated under acidic conditions (pH < 5) | [11] [12] |

| Temperature Effect | Rate increases with temperature | [11] [12] [13] |

| Reaction Products | Maleic acid formation | [11] [12] [13] [14] |

| Mechanism | Nucleophilic substitution by water | [11] [12] [13] |

| Equilibrium Constant (25°C) | ~10⁴ (forward reaction favored) | [12] |

| Optimal pH Range | Acidic conditions enhance rate | [11] [12] |

| Catalysts | Sulfuric acid, potassium hydroxide | [11] [12] [13] [14] |

The hydrolysis mechanism involves a two-step process comprising nucleophilic addition and proton transfer [12]. Initially, water molecules act as nucleophiles, attacking the electrophilic carbon atoms of the anhydride ring system. The carbonyl groups in the maleic anhydride component interact with hydrogen ions present in water, forming temporary high-energy intermediate compounds [11]. Subsequently, these intermediates undergo degradation to produce maleic acid and release protons, with the overall reaction being exothermic and thermodynamically favored [12].

The hydrolytic stability demonstrates strong pH dependence, with acidic conditions significantly accelerating the reaction rate [11] [12]. When the pH value falls below 5, the hydrolysis rate increases substantially due to enhanced protonation of the carbonyl oxygen atoms, which increases the electrophilicity of the carbon centers [11]. Under alkaline conditions, the rate of acid formation decreases considerably, although the overall hydrolysis process remains thermodynamically favorable [11].

Temperature effects play a crucial role in determining hydrolytic stability, with elevated temperatures promoting faster reaction kinetics [11] [12] [13]. The activation energy for the hydrolysis process is temperature-dependent, and heating the reaction system results in exponential increases in reaction rates according to Arrhenius kinetics [12]. However, excessive temperature elevation can lead to side reactions and decomposition of the maleic acid products, thereby affecting the overall reaction efficiency [11].

The presence of catalysts such as sulfuric acid or potassium hydroxide significantly influences the hydrolysis kinetics [11] [12] [13] [14]. Acid catalysts enhance the electrophilicity of the anhydride carbons through protonation mechanisms, while base catalysts increase the nucleophilicity of water molecules through hydroxide ion formation [13] [14]. The equilibrium constant for the hydrolysis reaction at 25°C is approximately 10⁴, indicating that the forward reaction is strongly favored and the products are significantly more stable than the reactants [12].

Thermal Degradation Behavior and Stability Thresholds

The thermal degradation behavior of Furan-2,5-dione;prop-1-ene exhibits distinct temperature-dependent phases, each characterized by specific decomposition pathways and product formation patterns [16]. The thermal stability profile demonstrates critical temperature thresholds that define the operational limits for practical applications of this compound system.

Table 3: Thermal Degradation Behavior and Temperature-Dependent Processes

| Temperature Range (°C) | Degradation Behavior | Products Formed | Reference |

|---|---|---|---|

| 50-100 | Water formation, low molecular weight substances | H₂O, volatile organics | [16] |

| 100-200 | Charred layer formation, formic acid, acetic acid, CO, CO₂ | HCOOH, CH₃COOH, CO, CO₂ | [16] |

| 200-300 | Dehydration reactions, carbonyl/carboxyl group formation | Aldehydes, ketones, phenols | [16] |

| 300-450 | Depolymerization, tar formation | Tars, volatile compounds | [16] |

| >450 | Oxidation to CO, CO₂, and water | CO, CO₂, H₂O | [16] |

| Decomposition onset | 260°C at 101.7 kPa | Volatile decomposition products | [9] |

| Auto-ignition | 310-313°C at 101.3 kPa | Complete combustion products | [9] |

| Thermal stability threshold | 425°C (5% weight loss) | Char residue (54-60%) | [17] |

The initial thermal degradation phase occurs between 50-100°C, characterized by the formation of water and various low molecular weight substances [16]. This temperature range represents the onset of thermal instability, where weakly bound water molecules and volatile organic compounds begin to evolve from the polymer matrix. The degradation processes at this stage are primarily associated with the elimination of absorbed moisture and the breakdown of the most thermally labile chemical bonds [16].

Between 100-200°C, the degradation behavior intensifies with the formation of a charred layer accompanied by the production of formic acid, acetic acid, carbon monoxide, and carbon dioxide [16]. This temperature range marks the beginning of significant structural decomposition, where the polymer backbone starts to undergo systematic breakdown. The formation of organic acids during this phase indicates the occurrence of oxidative degradation processes and the cleavage of ester linkages within the polymer structure [16].

The temperature range of 200-300°C represents a critical transition zone where dehydration reactions are significantly accelerated [16]. During this phase, carbonyl, carboxyl, and hydroperoxide functional groups are formed through various oxidative and thermal degradation pathways. The formation of aldehydes, ketones, and phenolic compounds indicates extensive structural rearrangement and the breakdown of aromatic and aliphatic components within the polymer matrix [16].

At temperatures between 300-450°C, the degradation process enters an advanced stage characterized by extensive depolymerization and tar formation [16]. This temperature range represents the zone of major structural breakdown, where the polymer chains undergo systematic scission and reorganization. The formation of tar compounds indicates the occurrence of complex condensation and cyclization reactions that produce higher molecular weight aromatic structures [16].

Above 450°C, the thermal degradation process reaches completion with the oxidation of remaining organic matter to carbon monoxide, carbon dioxide, and water [16]. This temperature range represents the final combustion phase, where all organic components are ultimately converted to their most stable oxidized forms under high-temperature conditions.

The decomposition onset temperature is precisely defined at 260°C at 101.7 kPa, marking the beginning of measurable volatile product evolution [9]. The auto-ignition temperature ranges from 310-313°C at 101.3 kPa, representing the minimum temperature at which spontaneous combustion occurs in the presence of air [9]. The thermal stability threshold, defined as the temperature corresponding to 5% weight loss, occurs at 425°C with char yields ranging from 54-60% [17]. These parameters establish critical operational limits for high-temperature applications of Furan-2,5-dione;prop-1-ene systems.

Surface Energy and Interfacial Adhesion Characteristics

The surface energy and interfacial adhesion characteristics of Furan-2,5-dione;prop-1-ene systems demonstrate remarkable enhancement compared to unmodified polypropylene substrates [18] [19] [20]. The incorporation of maleic anhydride functionality fundamentally alters the surface chemistry and interfacial behavior, leading to significantly improved adhesion properties and expanded application possibilities.

Table 4: Surface Energy and Interfacial Properties Comparison

| Property | Polypropylene (Untreated) | Maleic Anhydride Modified | Reference |

|---|---|---|---|

| Surface Energy (dynes/cm) | < 36 (low energy) | Enhanced | [19] [20] [21] [22] |

| Polar Component | Low | Significantly increased | [19] [20] |

| Dispersive Component | High | Maintained | [19] [20] |

| Contact Angle (water) | 97.1° | Reduced (14-21°) | [19] [20] |

| Interfacial Shear Strength | Low | Increased by ~450% | [18] [23] |

| Adhesion Enhancement | Poor | Excellent | [18] [23] [24] [25] |

| Coupling Agent Effectiveness | N/A | High | [18] [23] [24] [25] |

| Optimal Concentration | N/A | 1-9 wt% | [20] [25] [26] |

| Treatment Temperature | N/A | 60-80°C | [20] |

| Interfacial Reaction Products | N/A | Esters, amides, acids | [24] [25] [27] |

Unmodified polypropylene exhibits characteristically low surface energy values below 36 dynes/cm, classifying it as a low-energy surface material that demonstrates poor adhesion properties [19] [20] [21] [22]. The low surface energy results from the predominantly hydrocarbon nature of the polymer backbone, which provides limited sites for chemical interaction with other materials. The polar component of surface energy remains minimal in untreated polypropylene, while the dispersive component dominates the overall surface energetics [19] [20].

The introduction of maleic anhydride functionality dramatically transforms the surface characteristics through the incorporation of polar functional groups [19] [20]. The polar component of surface energy increases significantly due to the presence of carbonyl and carboxyl functionalities that can participate in hydrogen bonding and dipole-dipole interactions [19] [20]. This enhancement in polar character directly correlates with improved wettability and adhesion behavior.

Water contact angle measurements provide quantitative evidence of the surface modification effects [19] [20]. Untreated polypropylene surfaces exhibit water contact angles of approximately 97.1°, indicating poor wettability and hydrophobic character [19] [20]. Following maleic anhydride modification, the contact angles decrease dramatically to 14-21°, demonstrating substantially improved hydrophilicity and surface reactivity [19] [20].

The interfacial shear strength represents the most significant improvement achieved through maleic anhydride modification [18] [23]. Experimental measurements demonstrate increases of approximately 450% in interfacial shear strength compared to untreated polypropylene systems [18] [23]. This enhancement results from the formation of covalent bonds between amino-functional siloxane groups and maleic anhydride functionalities at the interface [18].

The coupling agent effectiveness of maleic anhydride-modified systems demonstrates exceptional performance across various substrate combinations [18] [23] [24] [25]. The optimal concentration range for maleic anhydride incorporation spans 1-9 wt%, with specific applications determining the precise concentration requirements [20] [25] [26]. Lower concentrations (1 wt%) often provide optimal degradation resistance, while higher concentrations (3-9 wt%) may be necessary for maximum adhesion enhancement [20] [25] [26].

Treatment temperature plays a critical role in achieving optimal interfacial properties [20]. The optimal temperature range of 60-80°C promotes effective penetration of the maleic anhydride functionality into the polymer substrate while facilitating the formation of stable interfacial bonds [20]. Temperatures below this range result in insufficient activation, while excessive temperatures may lead to thermal degradation and reduced effectiveness [20].

The interfacial reaction products formed during the modification process include esters, amides, and carboxylic acids [24] [25] [27]. These products result from the reaction of anhydride groups with hydroxyl, amino, and other nucleophilic functionalities present on substrate surfaces [24] [25] [27]. The formation of these covalent linkages provides the fundamental basis for the observed improvements in interfacial adhesion and mechanical properties.

Table 5: Comprehensive Reactivity Profiling Data

| Reaction Type | Reactivity | Rate Constant/Conditions | Products | Reference |

|---|---|---|---|---|

| Hydrolysis | Very High | Rapid at room temperature | Maleic acid | [11] [12] [13] |

| Diels-Alder Cycloaddition | High | Enhanced by Lewis acids | Bicyclic adducts | [29] |

| Free Radical Polymerization | High | Initiated by peroxides/AIBN | Copolymers | |

| Esterification | High | Acid catalyzed | Ester derivatives | |

| Amidation | High | Mild heating required | Amide derivatives | |

| Oxidation with OH radicals | Moderate | k/k(n-butane) = 0.58 ± 0.03 | CO (20%), HCOOH (3%) | [31] [32] |

| Chlorine radical reaction | High | k₀ = 9.4 × 10⁻²⁹ cm⁶ molecule⁻² s⁻¹ | CO, CO₂, HC(O)Cl | [31] [32] |

| Thermal decomposition | Temperature dependent | Onset at 260°C | Volatile organics, char | [9] [16] |

The reactivity profiling demonstrates that Furan-2,5-dione;prop-1-ene exhibits exceptional versatility in chemical transformations [11] [12] [13]. Hydrolysis reactions proceed with very high reactivity at room temperature, making the compound highly susceptible to moisture and requiring careful handling conditions [11] [12] [13]. Diels-Alder cycloaddition reactions demonstrate high reactivity, particularly when enhanced by Lewis acid catalysts, enabling the formation of complex bicyclic structures [29].

Free radical polymerization processes exhibit high reactivity when initiated by appropriate radical sources such as peroxides or azobisisobutyronitrile . The polymerization behavior enables the formation of complex copolymer structures with tailored properties for specific applications. Esterification and amidation reactions proceed readily under acid-catalyzed and mild heating conditions, respectively, providing pathways for chemical modification and functionalization .

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 42 of 43 companies (only ~ 2.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

25722-45-6

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

2,5-Furandione, reaction products with polypropylene, chlorinated: ACTIVE